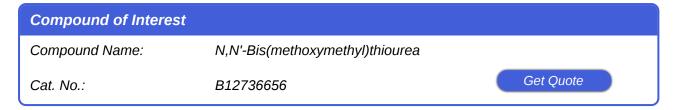


Spectroscopic and Synthetic Profile of N,N'-Bis(methoxymethyl)thiourea: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic route, and a general experimental workflow for the characterization of **N,N'-Bis(methoxymethyl)thiourea**. While specific experimental spectra for this compound are not readily available in the public domain, this document extrapolates expected data based on the analysis of structurally similar thiourea derivatives.

Introduction

N,N'-Bis(methoxymethyl)thiourea is a derivative of thiourea featuring methoxymethyl substituents on both nitrogen atoms. Thiourea and its derivatives are a versatile class of compounds with applications in organic synthesis, materials science, and medicinal chemistry. The presence of the thiocarbonyl group and the N-H protons allows for diverse chemical transformations and interactions, including hydrogen bonding and coordination with metal ions. Understanding the spectroscopic and synthetic characteristics of **N,N'-**

Bis(methoxymethyl)thiourea is crucial for its potential application in various scientific domains.

Predicted Spectroscopic Data



Due to the absence of experimentally obtained spectra in publicly accessible literature and databases, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **N,N'-Bis(methoxymethyl)thiourea**. These predictions are based on the analysis of spectroscopic data for structurally related thiourea derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **N,N'-Bis(methoxymethyl)thiourea**

| ¹ H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---------------------|--------------------------------------|------------------------------------|------------|
| Protons | | | |
| -CH₃ | 3.3 - 3.5 | Singlet | O-CH₃ |
| -CH₂- | 4.8 - 5.2 | Triplet (due to coupling with N-H) | N-CH2-O |
| N-H | 7.0 - 8.5 | Broad Singlet | N-H |
| ¹³ C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Carbons | | | _ |
| -CH₃ | 55 - 60 | O-CH₃ | _ |
| -CH ₂ - | 75 - 85 | N-CH ₂ -O | - |
| C=S | 180 - 185 | C=S | - |

Disclaimer: The chemical shifts presented are estimations and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted IR Absorption Frequencies for N,N'-Bis(methoxymethyl)thiourea



| Functional Group | Predicted Absorption Frequency (cm ⁻¹) | Intensity | Vibration Mode | |
|------------------|--|-----------------|----------------|--|
| N-H | 3200 - 3400 | Medium - Strong | Stretching | |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching | |
| C=S | 1200 - 1350 | Medium - Strong | Stretching | |
| C-O | 1000 - 1200 | Strong | Stretching | |
| C-N | 1350 - 1450 | Medium | Stretching | |

Experimental Protocols

A plausible synthetic route for **N,N'-Bis(methoxymethyl)thiourea** can be adapted from general methods for the synthesis of N,N'-disubstituted thioureas. A common approach involves the reaction of an isothiocyanate with an amine. However, for a symmetrical bis-substituted thiourea like the target compound, a one-pot reaction from thiourea and two equivalents of an aminomethylating agent is a feasible strategy.

Proposed Synthesis of N,N'-Bis(methoxymethyl)thiourea:

A mixture of thiourea (1 equivalent), formaldehyde (2 equivalents, as an aqueous solution or paraformaldehyde), and methanol (as solvent and reactant) is heated in the presence of a suitable acid or base catalyst. The reaction proceeds via the formation of N-hydroxymethylthiourea intermediates, which are subsequently etherified by methanol to yield the desired N,N'-Bis(methoxymethyl)thiourea.

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Purification:

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure **N,N'-**

Bis(methoxymethyl)thiourea.

Characterization:

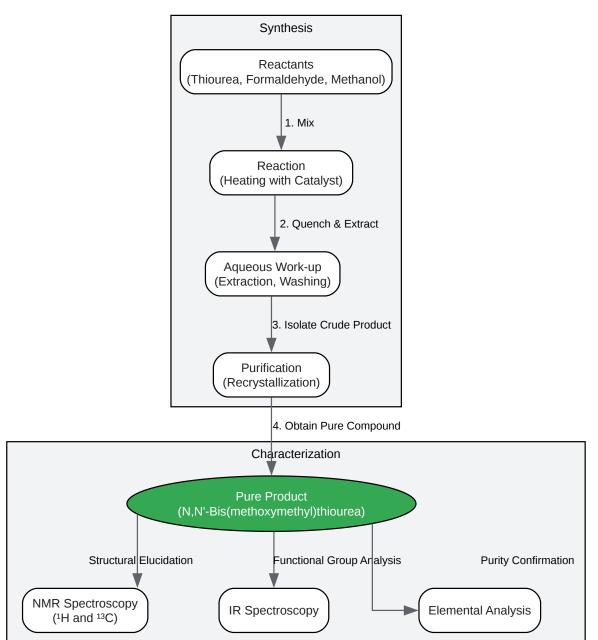


The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis.

Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a substituted thiourea derivative.





General Workflow: Synthesis and Characterization of a Substituted Thiourea

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Caption: General experimental workflow for the synthesis and characterization of a substituted thiourea.



Conclusion

While specific experimental spectroscopic data for **N,N'-Bis(methoxymethyl)thiourea** remains elusive in the current body of scientific literature, this guide provides a foundational understanding of its expected characteristics. The predicted NMR and IR data, along with a plausible synthetic protocol, offer a starting point for researchers interested in the synthesis and application of this compound. Further experimental work is necessary to validate these predictions and fully elucidate the properties of **N,N'-Bis(methoxymethyl)thiourea**.

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